2-Benzylbenzoxazole chemical structure and properties
2-Benzylbenzoxazole chemical structure and properties
Structure, Synthesis, and Pharmacological Applications[1]
Executive Summary
2-Benzylbenzoxazole (CAS: 2008-07-3) represents a critical scaffold in heterocyclic medicinal chemistry.[1] Characterized by a benzene ring fused to an oxazole ring with a pendant benzyl group at the C-2 position, this pharmacophore exhibits a unique electronic profile that facilitates interaction with diverse biological targets. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, spectroscopic signatures, and therapeutic potential as a topoisomerase inhibitor and antimicrobial agent.
Chemical Profile & Physicochemical Properties
The 2-benzylbenzoxazole moiety combines the lipophilicity of the benzyl group with the polar, hydrogen-bond accepting nature of the benzoxazole nitrogen. This balance is crucial for membrane permeability and active site binding.[1]
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 2-Benzyl-1,3-benzoxazole | Also: 2-(Phenylmethyl)benzoxazole |
| CAS Number | 2008-07-3 | |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Physical State | Low-melting solid / Viscous oil | Often crystallizes as yellow needles upon purification |
| Boiling Point | ~345.2°C | At 760 mmHg (Predicted) |
| Density | 1.169 g/cm³ | |
| Solubility | DMSO, Ethanol, CH₂Cl₂, Chloroform | Insoluble in water |
| LogP | ~3.7 | High lipophilicity aids cell penetration |
| H-Bond Acceptors | 2 (N, O) | Key for receptor docking |
Synthetic Methodologies
The synthesis of 2-benzylbenzoxazole typically involves the cyclocondensation of 2-aminophenol with phenylacetic acid derivatives. The choice of condensing agent dictates the reaction efficiency and workup complexity.
Core Mechanism: Cyclodehydration
The reaction proceeds via an initial amide formation followed by acid-catalyzed ring closure (dehydration).[1] Polyphosphoric acid (PPA) is the preferred medium as it acts as both solvent and Lewis acid catalyst, driving the equilibrium toward the heterocycle.
Figure 1: Synthetic Pathway (DOT Visualization)
Caption: Acid-catalyzed cyclocondensation pathway using Polyphosphoric Acid (PPA).
Spectroscopic Characterization
Accurate identification of 2-benzylbenzoxazole relies on distinguishing the methylene bridge protons and the benzoxazole C=N stretch.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the singlet corresponding to the benzylic methylene group. Due to the electron-withdrawing nature of the benzoxazole ring (via the C=N bond), these protons are deshielded relative to standard benzyl positions.
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¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (FT-IR)
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1610 – 1630 cm⁻¹: C=N stretching vibration (strong, diagnostic).[1]
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1240 cm⁻¹: C-O-C asymmetric stretching.[1]
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3030 – 3060 cm⁻¹: Aromatic C-H stretch.[1]
Pharmacological Applications
The 2-benzylbenzoxazole scaffold is a "privileged structure" in drug discovery, serving as a template for various bioactive agents.
Antimicrobial Activity
Derivatives of 2-benzylbenzoxazole have demonstrated significant bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[1] The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
Anticancer Potential (Topoisomerase Inhibition)
Research indicates that 2-substituted benzoxazoles can act as Topoisomerase II inhibitors .[1]
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Mechanism: The planar benzoxazole ring intercalates into DNA, while the flexible benzyl substituent occupies the minor groove, stabilizing the DNA-enzyme cleavage complex. This leads to apoptosis in rapidly dividing cancer cells (e.g., HeLa, MCF-7 lines).[1]
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SAR Insight: Substitution on the benzyl ring (e.g., p-Cl, p-NO₂) significantly modulates cytotoxicity.[1] The methylene bridge is critical; direct fusion (2-phenylbenzoxazole) alters the steric profile and binding affinity.
Figure 2: Biological Mechanism of Action
Caption: Proposed mechanism for anticancer activity via Topoisomerase II inhibition.[1]
Experimental Protocols
Protocol A: Synthesis via Polyphosphoric Acid (PPA)
This method is preferred for its high yield and operational simplicity.[1]
Reagents:
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2-Aminophenol (10 mmol, 1.09 g)[1]
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Phenylacetic acid (10 mmol, 1.36 g)
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Polyphosphoric Acid (PPA) (10-15 g)[1]
Procedure:
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Preparation: In a 50 mL round-bottom flask, mix 2-aminophenol and phenylacetic acid.
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Addition: Add PPA to the mixture. Ensure the reagents are thoroughly wetted by the acid.
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Reaction: Heat the mixture in an oil bath at 140–150°C for 3–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).[1] The spot for 2-aminophenol should disappear.[1]
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Quenching: Cool the reaction mixture to ~60°C. Slowly pour the viscous syrup into 200 mL of crushed ice/water with vigorous stirring.
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Neutralization: Neutralize the slurry with 10% NaHCO₃ or NaOH solution until pH ~8. A solid precipitate or oil will separate.[1]
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc) to obtain the pure product.
Yield: Typically 75–85%.[1]
Protocol B: Biological Assay (Antimicrobial Screening)
Method: Agar Well Diffusion.[1]
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Culture: Prepare fresh cultures of S. aureus and E. coli adjusted to 0.5 McFarland standard.
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Plating: Swab Mueller-Hinton agar plates with the bacterial suspension.
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Treatment: Punch 6 mm wells into the agar. Add 50 µL of the test compound (dissolved in DMSO at 1 mg/mL) into the wells. Use DMSO as a negative control and Ciprofloxacin as a positive control.[1]
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Incubation: Incubate at 37°C for 24 hours.
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Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.
References
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PubChem. Benzoxazole, 2-(phenylmethyl)- | C14H11NO.[1] National Library of Medicine.[1] [Link][1]
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ChemSrc. 2-benzylbenzoxazole | CAS#:2008-07-3.[1] Chemical Source Data. [Link]
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ResearchGate. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 2022.[1][2] [Link]
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MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 2024.[1] [Link]
